2-((2-Hydroxyphenyl)thio)acetic acid

Description

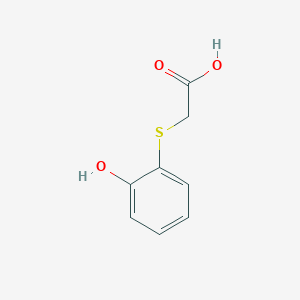

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyphenyl)sulfanylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4,9H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTAPFRSXHRXSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)SCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275401 | |

| Record name | [(2-hydroxyphenyl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785793-89-7 | |

| Record name | [(2-hydroxyphenyl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Chemical Research:

Synthesis and Optimization: The first step should be the development and optimization of a reliable synthetic route to produce high-purity 2-((2-Hydroxyphenyl)thio)acetic acid . A standard approach would involve the reaction of 2-mercaptophenol (B73258) with an α-haloacetic acid under basic conditions.

Comprehensive Characterization: The synthesized compound must be thoroughly characterized using modern analytical techniques, including NMR spectroscopy, mass spectrometry, IR spectroscopy, and single-crystal X-ray diffraction, to unequivocally establish its structure and purity.

Pharmacological and Biological Evaluation:

In Vitro Screening: A broad-based in vitro screening should be conducted to identify potential biological activities. This should include assays for:

Antioxidant capacity: Using standard tests like DPPH and ABTS assays to quantify radical scavenging ability. nih.gov

Anti-inflammatory effects: Evaluating the inhibition of key inflammatory enzymes such as COX-1, COX-2, and lipoxygenases.

Antimicrobial activity: Screening against a panel of pathogenic bacteria and fungi.

Mechanism of Action Studies: Should any significant biological activity be discovered, follow-up studies should aim to elucidate the mechanism of action. For example, if antioxidant properties are confirmed, research could explore its effects on cellular oxidative stress pathways.

Interdisciplinary Research Initiatives:

Computational Chemistry: In parallel with experimental work, computational modeling and docking studies can predict the compound's binding affinity to various biological targets (e.g., enzymes, receptors), helping to prioritize and guide experimental screening efforts.

Medicinal Chemistry: Based on initial findings, a medicinal chemistry program could be initiated to synthesize a library of derivatives. Modifications could include altering substituents on the phenyl ring or derivatizing the carboxylic acid group to establish structure-activity relationships (SAR) and optimize potency and selectivity.

Materials Science and Coordination Chemistry: An interdisciplinary effort with materials scientists could explore the compound's potential as a functional ligand for creating novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, sensory, or electronic properties.

By pursuing these research avenues, the scientific community can fill the current knowledge void and potentially unlock the therapeutic or technological value of 2-((2-Hydroxyphenyl)thio)acetic acid .

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties with high accuracy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-((2-Hydroxyphenyl)thio)acetic acid, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a stable conformation (local or global energy minimum) is reached.

Conformational analysis would be performed to identify various stable isomers (conformers) that arise from rotation around single bonds, such as the C-S, C-C, and C-O bonds. By comparing the relative energies of these conformers, researchers could determine the most likely shapes the molecule adopts under different conditions. This analysis is crucial as the molecular conformation often dictates its chemical reactivity and biological activity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A small HOMO-LUMO gap generally implies high chemical reactivity. For this compound, FMO analysis would map the distribution of these orbitals across the molecule, identifying the most probable sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red regions typically represent areas of negative potential (rich in electrons), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. Green areas are neutral. An MEP map for this compound would highlight the electron-rich oxygen atoms of the hydroxyl and carboxyl groups, as well as the electron-deficient hydrogen atoms.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (¹H and ¹³C) by calculating the magnetic shielding tensors for each nucleus. These predicted values can then be compared with experimental spectra to confirm the molecular structure.

IR (Infrared): The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an IR spectrum. This allows for the assignment of specific vibrational modes (e.g., O-H stretch, C=O stretch) to the experimentally observed bands.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. This provides insight into the electronic structure and chromophores within the molecule.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. If this compound were being investigated as a potential ligand for a biological target (such as an enzyme or receptor), MD simulations could be employed.

These simulations would model the ligand binding to the target's active site, providing detailed information about the stability of the ligand-target complex, the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur upon binding. This information is critical for understanding the mechanism of action and for rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling (inferred)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. If a set of analogues of this compound with known biological activities were available, a QSAR model could be developed.

This involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound and then using statistical methods to create a mathematical equation that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Thermodynamic Parameter Calculations

Computational and theoretical chemistry serve as powerful tools for investigating the physicochemical properties of molecules, including their thermodynamic parameters. These calculations can provide valuable insights into the stability, reactivity, and potential behavior of a compound under various conditions.

However, a comprehensive search of the available scientific literature did not yield specific studies focused on the thermodynamic parameter calculations for this compound. While research exists on related compounds such as other thioacetic acid derivatives and hydroxyphenyl compounds, detailed computational investigations and corresponding data tables for the title compound are not presently available in the reviewed sources.

Therefore, specific thermodynamic data, including but not limited to enthalpy, entropy, and Gibbs free energy of formation for this compound, as determined by computational methods, could not be compiled for this article. Further theoretical research would be necessary to elucidate these fundamental properties for this particular molecule.

Coordination Chemistry and Metal Complexation

Ligand Binding Modes and Chelating Properties

2-((2-Hydroxyphenyl)thio)acetic acid is a versatile tridentate ligand, capable of forming stable chelate rings with metal ions. Its structure allows for flexible coordination, adapting to the geometric preferences of different metal centers. The chelate effect, wherein a multidentate ligand binds more strongly than multiple monodentate ligands, contributes significantly to the stability of the resulting metal complexes.

The coordinating ability of this compound stems from its three potential donor sites: the oxygen atom of the phenolic hydroxyl group, the oxygen atoms of the carboxyl group, and the sulfur atom of the thioether linkage. The phenolic hydroxyl group typically deprotonates upon coordination, forming a strong metal-phenolate bond. The carboxyl group can coordinate in a monodentate fashion through one of its oxygen atoms or as a bidentate chelating or bridging ligand. The thioether sulfur atom acts as a soft donor, showing a strong affinity for softer metal ions. This combination of hard (oxygen) and soft (sulfur) donor atoms allows the ligand to form stable complexes with a wide range of metal ions.

Synthesis of Metal Complexes (e.g., with Co(II), Fe(III), Ni(II), Cu(II), Zn(II))

Metal complexes of this compound are typically synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the phenolic hydroxyl and carboxylic acid groups.

The general synthetic route involves dissolving the ligand and the metal salt (e.g., chlorides, acetates, or nitrates of Co(II), Fe(III), Ni(II), Cu(II), or Zn(II)) in a solvent like ethanol (B145695) or methanol. rasayanjournal.co.innih.gov The reaction mixture is often stirred and refluxed to ensure complete complex formation. rasayanjournal.co.in For instance, the synthesis of a Co(II) complex might involve the reaction of the ligand with cobalt(II) acetate (B1210297) in an ethanolic solution. nih.gov Similarly, Fe(III) complexes can be prepared using iron(III) chloride. The synthesis of Ni(II) complexes often proceeds by reacting the ligand with a nickel(II) salt in a 1:1 or 1:2 metal-to-ligand molar ratio. researchgate.net Copper(II) complexes can be synthesized from copper(II) acetate or other suitable precursors. researchgate.net For the synthesis of Zn(II) complexes, zinc(II) acetate or zinc(II) chloride are commonly employed. cmu.edumdpi.com The resulting solid complexes are then typically isolated by filtration, washed with the solvent, and dried.

Spectroscopic and Structural Characterization of Metal Complexes

The characterization of metal complexes of this compound relies on a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The disappearance of the broad O-H stretching band of the carboxylic acid and a shift in the phenolic O-H band upon complexation indicate the involvement of these groups in bonding. A significant shift in the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) provides evidence of its coordination to the metal ion. The position of the C-S stretching vibration may also shift upon coordination of the thioether sulfur atom.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. For instance, the d-d transitions observed for Co(II), Ni(II), and Cu(II) complexes are characteristic of their coordination environment (e.g., octahedral, tetrahedral, or square planar). Charge transfer bands, often from the ligand to the metal (LMCT), are also frequently observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. The chemical shifts of the protons and carbons near the coordinating atoms are expected to change upon complexation.

| Technique | Key Observables for Complex Characterization |

| IR Spectroscopy | Shift/disappearance of ν(O-H) bands, shifts in ν(COO⁻) asymmetric and symmetric stretches, and shifts in ν(C-S). |

| UV-Vis Spectroscopy | d-d transition bands indicating coordination geometry and Ligand-to-Metal Charge Transfer (LMCT) bands. |

| NMR Spectroscopy | Changes in the chemical shifts of protons and carbons adjacent to the donor atoms in diamagnetic complexes. |

| X-ray Crystallography | Precise bond lengths, bond angles, and determination of the coordination geometry (e.g., octahedral, square planar). |

Magnetic Properties of Metal Complexes

The magnetic properties of the metal complexes of this compound are determined by the electronic configuration of the central metal ion.

Co(II) Complexes: High-spin Co(II) (d⁷) complexes in an octahedral environment typically exhibit magnetic moments in the range of 4.3-5.2 B.M. due to significant orbital contribution.

Fe(III) Complexes: High-spin Fe(III) (d⁵) complexes are expected to have magnetic moments close to the spin-only value of 5.92 B.M. nih.gov

Ni(II) Complexes: Octahedral Ni(II) (d⁸) complexes typically show magnetic moments in the range of 2.9-3.4 B.M., consistent with two unpaired electrons.

Cu(II) Complexes: Cu(II) (d⁹) complexes generally have magnetic moments around 1.73 B.M., corresponding to one unpaired electron.

Zn(II) Complexes: Zn(II) (d¹⁰) complexes are diamagnetic, as they have no unpaired electrons.

These magnetic moment values help in confirming the oxidation state and the spin state of the metal ion in the complex.

| Metal Ion | Electronic Configuration | Typical Magnetic Moment (B.M.) |

| Co(II) (high-spin) | d⁷ | 4.3 - 5.2 |

| Fe(III) (high-spin) | d⁵ | ~5.9 |

| Ni(II) | d⁸ | 2.9 - 3.4 |

| Cu(II) | d⁹ | ~1.73 |

| Zn(II) | d¹⁰ | 0 (Diamagnetic) |

Redox Behavior and Electrochemistry of Metal Complexes

The redox properties of metal complexes with this compound can be investigated using techniques like cyclic voltammetry. The redox potential of the metal center is influenced by the nature of the coordinating ligand. The presence of the electron-donating phenolic and carboxylate groups, along with the soft thioether donor, can stabilize different oxidation states of the metal.

For instance, in Fe(III) complexes, the Fe(III)/Fe(II) redox couple can be observed. The potential at which this reduction occurs is sensitive to the coordination environment. nih.gov Similarly, Cu(II) complexes can exhibit a Cu(II)/Cu(I) redox process. The electrochemical behavior provides insights into the electronic structure of the complexes and their potential to participate in electron transfer reactions. The redox potential is a key parameter that can be tuned by modifying the ligand structure.

Stability and Thermodynamic Aspects of Complex Formation

The formation of metal complexes with this compound is a thermodynamically favorable process, largely driven by the chelate effect. The stability of these complexes can be quantified by their formation constants (or stability constants). Higher formation constants indicate greater thermodynamic stability.

The stability of the complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The high stability of the Cu(II) complex is attributed to the Jahn-Teller effect. The combination of a hard phenolate (B1203915) oxygen, a borderline carboxylate oxygen, and a soft thioether sulfur allows this ligand to effectively coordinate with a variety of metal ions, leading to thermodynamically stable complexes. Potentiometric titrations are a common method used to determine the stability constants of these complexes in solution.

Biological Activity and Mechanistic Studies in Vitro

Anti-Inflammatory Activities in In Vitro Models

No studies were identified that investigated the anti-inflammatory properties of 2-((2-Hydroxyphenyl)thio)acetic acid in in vitro models. There is no available data on its potential to inhibit key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), which are common targets for anti-inflammatory agents. nih.govresearchgate.netnih.gov

Cytotoxic Activity in In Vitro Cell Lines

There is no published research detailing the cytotoxic effects of this compound on any in vitro cancer or normal cell lines. Consequently, no data, such as IC50 values, or studies on its potential to induce apoptosis are available. nih.govnih.govsigmaaldrich.com

Biomolecular Interactions (e.g., DNA Binding)

No experimental data exists describing the interaction of this compound with biomolecules. Studies involving techniques such as absorption spectrophotometry or fluorescence spectroscopy to investigate potential DNA binding have not been performed on this compound. nih.govdoi.org

Structure-Activity Relationships (SAR) in Biological Contexts

Due to the absence of biological activity data for this compound and its derivatives, no structure-activity relationship (SAR) studies have been established. SAR analyses are contingent on comparing the biological activity of a series of related compounds to elucidate the influence of specific structural features on their activity, a prerequisite that has not been met for this chemical series. researchgate.netnih.govnih.govresearchgate.net

Derivatives and Analogues of 2 2 Hydroxyphenyl Thio Acetic Acid

Synthesis and Characterization of Substituted Derivatives

The synthesis of derivatives based on the thioacetic acid scaffold typically involves nucleophilic substitution reactions. A common strategy is the reaction of a thiol-containing precursor, such as 2-mercaptophenol (B73258) (the parent thiol for the title compound), with an appropriate halo-acetic acid derivative. For instance, the reaction of a thiol with ethyl chloroacetate (B1199739) in the presence of a base like triethylamine (B128534) or sodium hydroxide (B78521) is a standard method to produce the corresponding ethyl thioacetate (B1230152) ester. chemmethod.commdpi.com Subsequent hydrolysis of the ester group yields the desired carboxylic acid.

Variations on this theme allow for the introduction of substituents on the aromatic ring or modification of the acetic acid side chain. For example, starting with substituted 2-mercaptophenols would lead to derivatives with different functional groups on the phenyl ring. Similarly, using substituted α-haloacetic acids can introduce groups on the methylene (B1212753) bridge of the thioacetic acid moiety.

The characterization of these newly synthesized derivatives is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify key functional groups. For derivatives of 2-((2-hydroxyphenyl)thio)acetic acid, characteristic absorption bands would include a broad peak for the hydroxyl (-OH) group of the phenol (B47542) and the carboxylic acid, a sharp peak for the carbonyl (C=O) group of the carboxylic acid (typically around 1700-1740 cm⁻¹), and various C-H and C=C stretching vibrations from the aromatic ring. chemmethod.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. In a typical ¹H NMR spectrum, one would expect to see signals for the aromatic protons, a singlet for the methylene (-S-CH₂-) protons, and signals for the acidic protons of the hydroxyl and carboxylic acid groups, although the latter can be broad or exchange with deuterated solvents. mdpi.comfrontiersin.org

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure. unl.pt

Elemental Analysis: This analysis determines the percentage composition of elements (C, H, O, S) in the compound, which is compared with the theoretical values calculated from the proposed chemical formula. researchgate.net

Table 1: Spectroscopic Data for Representative Thioacetic Acid Derivatives

| Compound Type | Key FT-IR Bands (cm⁻¹) | Characteristic ¹H NMR Signals (ppm) | Reference |

|---|---|---|---|

| Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate | 1737 (C=O) | 4.27 (s, 2H, S-CH₂-CO) | chemmethod.com |

| 2-((...triazino[2,3-c]quinazolin...thio)acetic acid | - | 13.55–11.45 (s, 1H, -COOH) | mdpi.com |

| 2-(4-(...phenyl)thiophen-2-yl)acetic Acid | - | 3.92 (s, 2H, CH₂) | frontiersin.org |

Bioisosteric Modifications and Their Impact on Research Directions

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a powerful tool in medicinal chemistry for optimizing biological activity and pharmacokinetic properties. ufrj.brresearchgate.net In the context of this compound analogues, bioisosteric modifications can significantly alter the molecule's size, shape, electron distribution, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets. mdpi.com

A key example of this strategy is the replacement of a carbon atom with a sulfur atom. In a study on anti-inflammatory agents, researchers performed a bioisosteric replacement in a related compound, 3-methyl-2-oxo-2H- chemmethod.commdpi.comresearchgate.nettriazino[2,3-c]quinazolin-6-yl)butanoate, by substituting a methylene group with a thioether linkage. This led to the synthesis of a series of 2-[((3-R-2-oxo-2H- chemmethod.commdpi.comresearchgate.nettriazino[2,3-c]quinazolin-6-yl)methyl)thio]carboxylic acids. mdpi.com

The impact of this modification was significant. The resulting thioacetic acid derivatives were evaluated for their anti-inflammatory activity. It was found that the nature of the thio-linked fragment had a profound effect on the biological outcome. For instance, replacing a methylthiopropionate fragment with an ethylthioacetate fragment resulted in a substantial increase in anti-inflammatory activity, comparable to the reference drug sodium diclofenac. mdpi.com This demonstrates how subtle bioisosteric changes can guide research by highlighting structural features that are critical for activity. Such findings direct future synthetic efforts towards analogues that retain or enhance the favorable properties introduced by the bioisosteric modification. mdpi.comresearchgate.net

Incorporation into Various Heterocyclic Systems

The 2-((hydroxyphenyl)thio)acetic acid scaffold serves as a valuable starting material for the synthesis of more complex molecules, particularly those containing heterocyclic rings. The presence of multiple reactive sites—the hydroxyl group, the carboxylic acid, and the adjacent methylene group—allows for a variety of cyclization reactions.

One common approach involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride or an ester. This intermediate can then be reacted with binucleophilic reagents to form heterocyclic systems. For example, reacting an ester derivative like ethyl 2-(arylthio)acetate with hydrazine (B178648) hydrate (B1144303) produces the corresponding acetohydrazide. chemmethod.com This acetohydrazide is a key intermediate that can be further reacted with:

Aromatic aldehydes: to form Schiff bases (azomethines). chemmethod.comekb.eg

Chloroacetic acid or phenyl isothiocyanate: The Schiff bases can undergo cyclization reactions with these reagents to yield heterocyclic rings such as oxazolidinones or diazetidine-2-thiones. chemmethod.com

Carbon disulfide: to form oxadiazole rings. nih.gov

Another strategy involves the reaction of the acetohydrazide with thiosemicarbazide, which upon ring closure, can lead to the formation of 1,2,4-triazole (B32235) derivatives. chemmethod.comekb.egresearchgate.net Similarly, the core thioacetic acid can be reacted with o-aminoanilines to produce benzimidazole (B57391) derivatives. researchgate.net Thiazolidinone rings can also be synthesized by reacting Schiff base intermediates with mercaptoacetic acid. ekb.eg

The incorporation of the original scaffold into these diverse heterocyclic systems, such as thiazoles, oxadiazoles, triazoles, and benzimidazoles, generates novel chemical entities with potentially unique biological profiles. chemmethod.comnih.govresearchgate.netnih.gov

Table 2: Examples of Heterocyclic Systems Derived from Thioacetic Acid Precursors

| Starting Moiety | Reagent(s) | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| Schiff Base of Thioacetohydrazide | Chloroacetic Acid | Oxazolidinone | chemmethod.com |

| Schiff Base of Thioacetohydrazide | Phenyl Isothiocyanate | Diazetidine-2-thione | chemmethod.com |

| Thioacetohydrazide | Carbon Disulfide / KOH | Oxadiazole | nih.gov |

| Thioacetic Acid | o-Aminoaniline | Benzimidazole | researchgate.net |

| Ethyl Thioacetate | Thiosemicarbazide / NaOH | 1,2,4-Triazole | chemmethod.comresearchgate.net |

Systematic Structure-Activity Relationship (SAR) Studies for Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For analogues of this compound, SAR studies involve synthesizing a series of related compounds with systematic variations and evaluating their effects in a biological assay. nih.govnih.govliverpool.ac.uk

Key areas of modification for SAR studies on this scaffold would include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the 2-hydroxyphenyl ring can probe the electronic and steric requirements for activity. For example, in a series of 2-arylsulfanyl-phenyl piperazinyl acetic acids, the position and nature of the substituent on the phenyl ring were found to be critical for their inhibitory activity against the glycine (B1666218) transporter-1 (GlyT-1). nih.gov

Modification of the Acetic Acid Moiety: The carboxylic acid group is often essential for activity, potentially acting as a hydrogen bond donor/acceptor or interacting with a target via an ionic bond. youtube.com SAR studies often explore:

Esterification: Converting the acid to an ester can affect cell permeability and may act as a prodrug strategy. nih.gov

Amidation: Forming amides with various amines introduces new functional groups and changes the physicochemical properties.

Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole, can improve metabolic stability and lipophilicity while maintaining the necessary acidic character. researchgate.net

Substitution at the α-carbon: Introducing a methyl group at the α-position (the carbon adjacent to the carboxyl group) can increase activity and reduce toxicity in some classes of acetic acid derivatives. youtube.com

The results from these systematic modifications are often analyzed using quantitative structure-activity relationship (QSAR) models, which attempt to correlate physicochemical properties with biological activity. mdpi.com This allows for the development of predictive models to design more potent and selective analogues. mdpi.comnih.gov

Emerging Research Directions and Interdisciplinary Applications

Prebiotic Chemistry and Astrobiological Relevance

The study of prebiotic chemistry seeks to understand the chemical processes that could have led to the origin of life on Earth. In this context, sulfur-containing compounds, particularly thioesters and thioacids, are hypothesized to have been crucial. chemrxiv.orgnasa.gov Thioesters, which are condensation products, may have served as energy-storing molecules and synthetic intermediates in the formation of peptides on early Earth. chemrxiv.orgnih.gov

While direct research into the prebiotic role of 2-((2-Hydroxyphenyl)thio)acetic acid is not extensively documented, its structure as a thioacid derivative is highly relevant. Research has demonstrated that mercaptoacids can react with amino acids under plausible prebiotic conditions (e.g., varying pH and mild temperatures) to form thiodepsipeptides, which contain both peptide and thioester bonds. chemrxiv.orgnih.gov This suggests a robust pathway for the formation of proto-peptides, a critical step in the emergence of life. nih.gov The presence of carbonyl sulfide (B99878) (COS) in volcanic emissions and deep-sea vents could have facilitated the conversion of amino acids to amino thioacids, further supporting the potential role of such compounds in prebiotic environments. nasa.gov The study of molecules like this compound could, therefore, provide insights into the plausible chemical pathways that contributed to early chemical evolution. nih.gov

Applications in Analytical Chemistry (e.g., Metal Chelation for Detection or Separation)

In analytical chemistry, chelating agents are molecules that can form multiple bonds with a single metal ion, creating a stable, water-soluble complex known as a chelate. This process is fundamental for various applications, including the detection and separation of metal ions. researchgate.netbeloit.edu The efficacy of a chelating agent is determined by the number and type of donor atoms (like oxygen, nitrogen, and sulfur) and their spatial arrangement, which allows them to form a ring structure around the metal ion. beloit.edu

This compound possesses several functional groups that could act as coordination sites for metal ions. The hydroxyl (-OH) group on the phenyl ring, the carboxylic acid (-COOH) group, and the sulfur atom of the thioether linkage are all potential electron-pair donors. This arrangement suggests that the compound could function as a multidentate ligand, capable of binding to various metal ions.

The 2-hydroxyphenyl group, in particular, is a known motif in potent metal chelators. nih.gov For instance, ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA) is an effective iron chelator used in agriculture. nih.gov The ability of this compound to form stable metal chelates could be harnessed for developing new colorimetric or fluorometric sensors for specific metal ions or for use in separation techniques like chromatography. researchgate.net

| Functional Group | Potential Donor Atom | Role in Chelation | Potential Target Metal Ions |

|---|---|---|---|

| Hydroxyl (-OH) | Oxygen | Forms a coordinate bond by donating a lone pair of electrons. | Fe³⁺, Cu²⁺, Mg²⁺, Ca²⁺ |

| Carboxylic Acid (-COOH) | Oxygen | Can deprotonate and form an ionic bond with the metal ion. | Fe³⁺, Cu²⁺, Zn²⁺, Pb²⁺ |

| Thioether (-S-) | Sulfur | Acts as a soft donor, showing affinity for heavier or softer metal ions. | Hg²⁺, Cd²⁺, Au⁺, Ag⁺ |

Potential for Material Science Applications (e.g., Corrosion Inhibition, Polymer Additives)

The unique properties of organosulfur compounds make them valuable in material science. wikipedia.org The presence of the thioether linkage in this compound suggests its potential utility in applications such as corrosion inhibition and as a polymer additive.

Corrosion Inhibition: Organic compounds containing sulfur and/or nitrogen atoms are often effective corrosion inhibitors for metals in acidic environments. jmaterenvironsci.com Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that blocks the active sites for corrosion. jmaterenvironsci.comwhiterose.ac.uk The sulfur atom in the thioether group of this compound has lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms like iron, leading to strong adsorption on the surface. jmaterenvironsci.com This forms a protective film that can inhibit both anodic and cathodic reactions of the corrosion process. Thiol-containing compounds have been shown to form self-assembled monolayers on gold and other metal surfaces, indicating a strong binding affinity that is crucial for effective corrosion protection. britannica.com

Polymer Additives: Thioacetic acid derivatives can play a role in polymer synthesis. For instance, compounds with a thiocarbonylthio group, structurally related to the thioether in the title compound, are used as chain transfer agents in a process called Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. polymersource.ca This is a sophisticated method for controlling the growth of polymer chains to produce polymers with well-defined architectures. While this compound itself is not a conventional RAFT agent, its structure could be modified for such purposes. Furthermore, the phenolic and carboxylic acid groups offer sites for grafting the molecule onto existing polymer backbones, potentially imparting new properties such as antioxidant capabilities, improved adhesion, or flame retardancy to the base material. researchgate.net

| Application | Relevant Structural Feature | Proposed Mechanism of Action |

|---|---|---|

| Corrosion Inhibition | Thioether (-S-) group | Adsorption onto the metal surface via the sulfur atom, forming a protective film that isolates the metal from the corrosive environment. |

| Polymer Additive (Antioxidant) | Phenolic Hydroxyl (-OH) group | Acts as a radical scavenger to prevent oxidative degradation of the polymer. |

| Polymer Modification | Carboxylic Acid (-COOH) and Hydroxyl (-OH) groups | Can be used to chemically bond the molecule to polymer chains, modifying the material's surface properties or bulk characteristics. |

Role as Synthetic Intermediates for Complex Organic Molecules

The value of a chemical compound in organic synthesis is often determined by its functional groups, which serve as handles for chemical modification. This compound is a trifunctional molecule, containing a phenol (B47542), a thioether, and a carboxylic acid. This versatility makes it a valuable synthetic intermediate for the construction of more complex organic molecules. lkouniv.ac.in

Each functional group can undergo a range of selective chemical transformations:

The carboxylic acid group can be converted into esters, amides, acid chlorides, or alcohols (via reduction), providing a gateway to a wide array of other functional groups and molecular scaffolds.

The phenolic hydroxyl group can be transformed into ethers or esters, or it can direct electrophilic aromatic substitution to specific positions on the benzene (B151609) ring.

The thioether linkage can be oxidized to a sulfoxide (B87167) or a sulfone, which significantly alters the electronic properties and steric profile of the molecule. researchgate.net

This multifunctionality allows for a stepwise and controlled synthesis strategy to build complex target molecules. For example, derivatives of phenylacetic acid and thiophene (B33073) acetic acid are important intermediates in the pharmaceutical industry, serving as building blocks for antibiotics and anti-inflammatory drugs. google.comnih.gov Similarly, this compound could serve as a starting material for synthesizing novel heterocyclic compounds or pharmacologically active agents that combine the structural features of phenols, thioethers, and arylacetic acids. unl.pt

Conclusion and Future Perspectives

Summary of Current Academic Research Landscape

The academic research landscape for 2-((2-Hydroxyphenyl)thio)acetic acid is currently sparse, with very limited studies focusing directly on this specific molecule. However, substantial research exists on the broader classes of compounds to which it belongs, namely arylthioacetic acids and thiophenol derivatives. This body of work provides a foundational context for understanding its potential properties and applications.

Research on analogous compounds, particularly (2-hydroxyphenyl)thioacetyl derivatives, has highlighted their potential pharmacological activities. Studies have demonstrated that derivatives of this structure possess significant antioxidant and gastroprotective properties. For instance, (2-hydroxyphenyl)thioacetyl derivatives of L-lysine and L-proline have been shown to effectively decrease stress-induced stomach ulceration in animal models. nih.gov This protective effect is linked to the modulation of oxidative balance in gastric mucosa, involving enzymes such as superoxide (B77818) dismutase and catalase. nih.gov

The general class of arylthioacetic acids has been investigated for a range of biological effects, including anti-inflammatory, analgesic, and antimicrobial activities. ontosight.ai The synthesis of these compounds is well-established, typically involving the nucleophilic substitution reaction between a substituted thiophenol and a haloacetic acid, such as chloroacetic acid or bromoacetic acid. rsc.orgekb.eg This straightforward synthetic route makes derivatives of this class readily accessible for further study.

Furthermore, thiophenol derivatives are recognized for their utility as intermediates in organic synthesis and their applications in medicinal chemistry and materials science. shaktichemicals.orgacs.org They are known to act as radical scavengers and are considered potentially safer alternatives to phenol-based antioxidants. nih.gov The inherent reactivity of the thiol group makes these compounds valuable precursors for creating more complex molecules with diverse biological functions. ekb.egshaktichemicals.org

Identification of Key Knowledge Gaps and Unexplored Areas

The most significant knowledge gap is the lack of fundamental data specifically concerning This compound . Its synthesis, comprehensive physicochemical characterization, and biological activity profile remain largely undocumented in publicly accessible scientific literature.

Key unexplored areas include:

Definitive Synthesis and Characterization: While general methods for synthesizing arylthioacetic acids are known, a detailed and optimized synthesis for This compound has not been reported. rsc.orgekb.eg Comprehensive spectroscopic and crystallographic data are also absent.

Biological Activity Screening: The compound has not been systematically screened for a wide range of biological activities. Based on its structural motifs—a phenol (B47542), a thioether, and a carboxylic acid—it possesses potential for various pharmacological effects that remain unexplored.

Antioxidant Potential: Although related (hydroxyphenyl)thioacetyl derivatives show antioxidant activity, the specific capacity of This compound as a radical scavenger or metal chelator has not been quantified. nih.govnih.gov

Enzyme Inhibition Studies: Many organic acids and phenol-containing compounds are known enzyme inhibitors. The potential for this molecule to inhibit enzymes involved in inflammation (e.g., cyclooxygenases) or other pathological processes is an entirely unexplored field. ontosight.ai

Coordination Chemistry and Material Science Applications: The molecule's structure suggests it could act as a ligand for metal ions. Its potential applications in coordination chemistry, catalysis, or as a monomer for novel polymers have not been investigated.

The following table summarizes the key knowledge gaps for the target compound in contrast to the research conducted on its analogues.

| Feature | This compound | Related Arylthioacetic Acid Derivatives |

| Synthesis | Not specifically reported | General methods established (e.g., thiophenol + haloacetic acid) rsc.orgekb.eg |

| Physicochemical Data | Undocumented | Characterized for various analogues |

| Antioxidant Activity | Unexplored | Demonstrated in (2-hydroxyphenyl)thioacetyl derivatives of amino acids nih.gov |

| Anti-inflammatory Activity | Unexplored | Investigated for the broader class ontosight.ai |

| Antimicrobial Activity | Unexplored | Investigated for the broader class ontosight.ai |

| Enzyme Inhibition | Unexplored | A known area of study for similar structures |

| Material/Coordination Chemistry | Unexplored | Thiophenols used as ligands and in materials synthesis shaktichemicals.org |

Recommendations for Future Academic and Interdisciplinary Research Initiatives

To address the existing knowledge gaps, a structured research program is recommended. Future initiatives should be multi-faceted, beginning with fundamental chemistry and expanding into pharmacology and materials science through interdisciplinary collaboration.

Q & A

Q. What are the common synthetic routes for preparing 2-((2-Hydroxyphenyl)thio)acetic acid and its derivatives?

- Methodological Answer : The compound and its derivatives are synthesized via nucleophilic substitution or condensation reactions. For example:

- Step 1 : React 4-chloroquinoline derivatives with mercaptoacetic acid under alkaline conditions to form thioether linkages .

- Step 2 : Neutralize the product with sodium hydroxide to generate water-soluble sodium salts, enhancing bioavailability for biological studies .

- Key Considerations : Optimize reaction temperature (typically 60–80°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios to minimize byproducts. Confirm intermediate purity via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer : Use a combination of analytical techniques:

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- Spectroscopy : H/C NMR to confirm thioether (-S-) and carboxyl (-COOH) functional groups. For example, the thiomethyl proton typically resonates at δ 3.5–4.0 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H] for CHOS: calculated 185.0273, observed 185.0275) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the biological activity and toxicity of derivatives?

- Methodological Answer : Substituents modulate lipophilicity (log P/D), bioavailability, and target interactions:

- Alkoxy Groups (-OCH, -OCH) : Reduce toxicity by decreasing membrane permeability. For example, 6-methoxyquinoline derivatives show 15–20% lower cytotoxicity in sperm motility assays compared to unsubstituted analogs .

- Sodium Salts : Increase water solubility but enhance toxicity due to improved cellular uptake (e.g., sodium salt QAC-5 reduced progressive sperm motility by 20% vs. intact controls) .

- Experimental Design : Use chemometric models (e.g., Lipinski’s rule, log D at pH 7) to predict bioactivity and prioritize low-toxicity candidates .

Q. What experimental strategies resolve contradictions in toxicity data across biological models?

- Methodological Answer : Contradictions often arise from model-specific bioavailability or metabolic differences. Strategies include:

- Comparative Studies : Test derivatives in parallel assays (e.g., plant rhizogenesis vs. mammalian cytotoxicity). Sodium salts may stimulate root growth in Paulownia clones but impair sperm motility due to tissue-specific ion transport .

- Dose-Response Analysis : Establish EC/IC values across concentrations (e.g., 10–100 µM) to identify therapeutic windows .

- Mechanistic Profiling : Use RNA-seq or proteomics to identify pathways affected in conflicting models (e.g., oxidative stress markers in toxic vs. non-toxic doses) .

Q. How can computational models guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Leverage in silico tools to prioritize synthesis targets:

- Lipinski’s Rule : Ensure derivatives meet criteria (e.g., molecular weight <500 Da, log P <5) for oral bioavailability .

- Molecular Docking : Simulate interactions with target proteins (e.g., fungal enzymes for fungicide development). Quinoline derivatives show high affinity for cytochrome P450 enzymes in plant pathogens .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity. Electron-withdrawing groups enhance antifungal potency by 30–40% .

Q. What methodologies optimize water solubility for in vitro applications?

- Methodological Answer : Improve solubility without compromising activity:

- Salt Formation : Neutralize the carboxylic acid group with NaOH to generate sodium salts (e.g., QAC-4–8 derivatives achieve >50 mg/mL solubility) .

- PEGylation : Attach polyethylene glycol (PEG) chains to the hydroxyl group, though this may reduce membrane permeability .

- Co-Solvent Systems : Use DMSO/water mixtures (<10% DMSO) for stock solutions, validated by dynamic light scattering (DLS) to confirm absence of aggregates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.